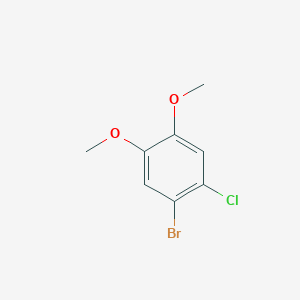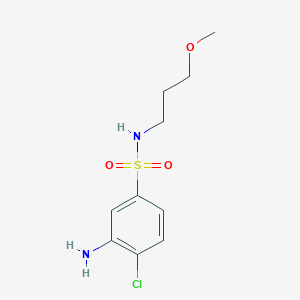
(5-Bromo-2-fluorophenyl)(phenyl)methanone
Overview
Description
“(5-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO . It has an average mass of 279.104 Da and a monoisotopic mass of 277.974243 Da .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-fluorophenyl)(phenyl)methanone” has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Crystal Structure
- The synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound closely related to (5-Bromo-2-fluorophenyl)(phenyl)methanone, involved the reaction of 4-bromophenol and benzoyl chloride. Its crystal structure was determined, revealing a monoclinic space group and specific cell data, contributing to the understanding of its molecular geometry and potential applications in material science (Kuang Xin-mou, 2009).
Antioxidant Properties
- A study on the synthesis of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, similar to (5-Bromo-2-fluorophenyl)(phenyl)methanone, revealed their potential antioxidant properties. The synthesized compounds demonstrated significant radical scavenging and antioxidant power, indicating their potential use in pharmacological and biochemical applications (Çetinkaya et al., 2012).
Photophysical Studies
- A study on halogenated squaraine dyes, which are structurally related to (5-Bromo-2-fluorophenyl)(phenyl)methanone, demonstrated their potential as photochemotherapeutic agents. The synthesis and study of their photophysical properties, including quantum efficiencies of singlet oxygen generation, highlighted their application in photodynamic therapy and imaging (Ramaiah et al., 1997).
Antitumor and Antimicrobial Activities
- Research on derivatives of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound similar to (5-Bromo-2-fluorophenyl)(phenyl)methanone, has shown significant antitumor and antimicrobial activities. These studies indicate the potential of such compounds in the development of new therapeutic agents for cancer and infectious diseases (Magalhães et al., 2011; Sharma et al., 2009) (Sharma et al., 2009).
Mechanoluminescence and TADF
- A study on compounds derived from (9H-carbazol-9-yl)(phenyl)methanone showcased characteristics of mechanoluminescence and thermally activated delayed fluorescence (TADF), offering insights into the design and synthesis of new materials with such properties. This can be valuable for the development of advanced materials in lighting and display technologies (Liu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLHWDVTGPLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluorophenyl)(phenyl)methanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
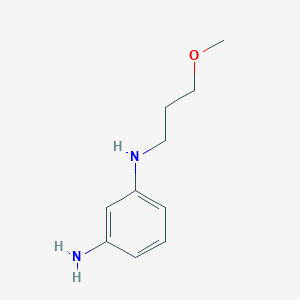
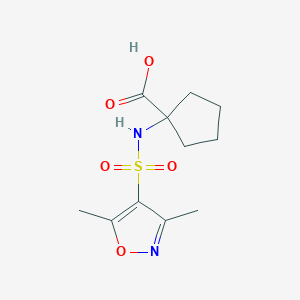
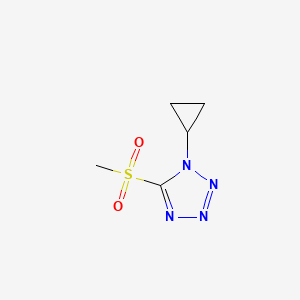
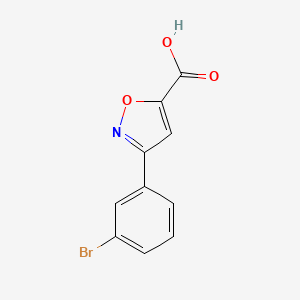
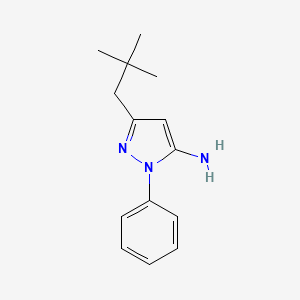
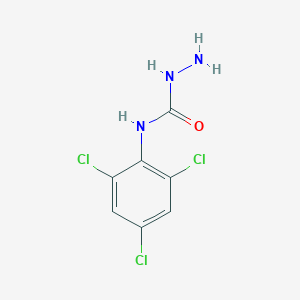
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
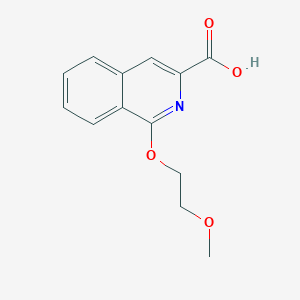
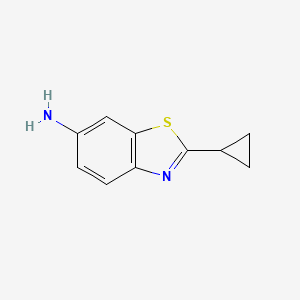
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
